

Application Notes and Protocols for Antibody Conjugation with NH2-PEG4-hydrazone-DBCO

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Compound of Interest		
Compound Name:	NH2-PEG4-hydrazone-DBCO	
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Introduction

This document provides detailed application notes and protocols for the conjugation of antibodies using the heterobifunctional linker, **NH2-PEG4-hydrazone-DBCO**. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features a terminal amine (NH2) group for initial antibody modification, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, a pH-sensitive hydrazone bond for controlled payload release, and a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free click chemistry.[1][2][3][4]

The conjugation strategy involves a two-stage process. First, the antibody is modified with a linker that can react with the NH2 group of the **NH2-PEG4-hydrazone-DBCO** linker. Subsequently, the DBCO-functionalized antibody is conjugated to an azide-containing molecule of interest (e.g., a cytotoxic drug, fluorescent dye, or imaging agent) via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[5][6] The incorporated hydrazone linker allows for the cleavage of the conjugate and release of the payload under acidic conditions, such as those found in endosomes and lysosomes.[7][8][9][10][11]

Core Principles

 Amine-Reactive Chemistry: The primary amine group on the linker can be conjugated to the antibody through various methods, most commonly by reacting with activated carboxylic



acids (e.g., NHS esters) on the antibody or a crosslinker.

- PEG Spacer: The four-unit polyethylene glycol spacer increases the hydrophilicity of the linker, which can help to reduce aggregation of the final antibody conjugate and improve its pharmacokinetic properties.[12]
- Hydrazone Linker: The hydrazone bond is stable at physiological pH (~7.4) but is susceptible
 to hydrolysis under acidic conditions (pH 4.5-6.5).[8][9] This pH-dependent cleavage is a key
 feature for intracellular drug release in ADCs.[7][11]
- Copper-Free Click Chemistry: The DBCO group reacts specifically and efficiently with azidefunctionalized molecules without the need for a cytotoxic copper catalyst.[5][13][14] This bioorthogonal reaction is highly selective and can be performed in aqueous buffers under mild conditions.[15]

Quantitative Data Summary

The efficiency of antibody conjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables provide a summary of typical quantitative parameters for the key steps in the conjugation process.

Table 1: Antibody Activation with an NHS Ester Crosslinker

Parameter	Typical Value/Range	Conditions	Source(s)
Molar Excess (NHS ester to Antibody)	5-30 fold	Room Temperature, 30-60 min	[13][14][15]
Antibody Concentration	1-10 mg/mL	Amine-free buffer (e.g., PBS, pH 7.4)	[13][15]
DMSO/DMF Concentration	< 20% (v/v)	To maintain antibody integrity	[13][15]
Quenching Reagent	50-100 mM Tris-HCl or Glycine	Room Temperature, 15-30 min	[14][15]

Table 2: Copper-Free Click Chemistry (SPAAC) Reaction



Parameter	Typical Value/Range	Conditions	Source(s)
Molar Excess (Azide- payload to DBCO- Antibody)	1.5 to 5-fold	4°C to Room Temperature	[13][14]
Incubation Time	4-18 hours	Can be extended for challenging reactions	[5][14][16]
Reaction Buffer	PBS, pH 7.2-7.4	Aqueous, mild conditions	[17]
Reaction Efficiency	Typically >95%	Highly efficient reaction	[16]

Experimental Protocols

The following protocols provide a step-by-step guide for the conjugation of an antibody using a strategy that incorporates the **NH2-PEG4-hydrazone-DBCO** linker. This protocol assumes a two-step process where the antibody is first activated to present a reactive group for the amine on the linker. A common method is to use a homobifunctional NHS ester crosslinker to link two antibody molecules, with one of the NHS esters then being available to react with the **NH2-PEG4-hydrazone-DBCO**. A more direct approach would be to use a heterobifunctional crosslinker to first modify the antibody. For the purpose of this protocol, we will detail a common method involving an initial antibody modification with a DBCO-NHS ester, which would be a different linker but follows the same principles of amine reactivity and click chemistry. A conceptual workflow for using the **NH2-PEG4-hydrazone-DBCO** linker is also provided.

Protocol 1: Antibody Activation with DBCO-NHS Ester and Payload Conjugation

This protocol describes a common method for attaching a DBCO moiety to an antibody via its primary amines, followed by conjugation to an azide-modified payload.

Materials:

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)



- DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Azide-modified payload (e.g., cytotoxic drug, fluorescent dye)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
- Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Reaction tubes and standard laboratory equipment

Part 1: Activation of Antibody with DBCO-NHS Ester

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[15]
 - If the buffer contains primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), perform a buffer exchange using a desalting column or dialysis.[13][18]
- DBCO-NHS Ester Preparation:
 - Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[13][15]
- Reaction Setup:
 - Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
 [13]
 - The final concentration of the organic solvent (DMSO or DMF) should not exceed 20% (v/v) to maintain antibody integrity.[13][15]
- Incubation:



Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
 [14][15] Alternatively, the reaction can be carried out for 2 hours on ice.[14]

Quenching:

- Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
 [15]
- Incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.
 [13]

Purification:

 Remove excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column equilibrated with the desired reaction buffer for the next step (e.g., PBS, pH 7.4).[13][14]

Part 2: Conjugation of DBCO-Activated Antibody with Azide-Payload

Reaction Setup:

 Add the azide-modified payload to the purified DBCO-antibody solution. A 2-4 fold molar excess of the azide-payload is typically used.[13][14]

Incubation:

Incubate the reaction mixture overnight (12-18 hours) at 4°C with gentle mixing.[5][13][14]
 Alternatively, incubate for 3-4 hours at room temperature.[14]

Purification and Analysis:

- Purify the final antibody conjugate to remove unreacted payload using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[13]
- Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation. Techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC can be used.[17]
 [19]

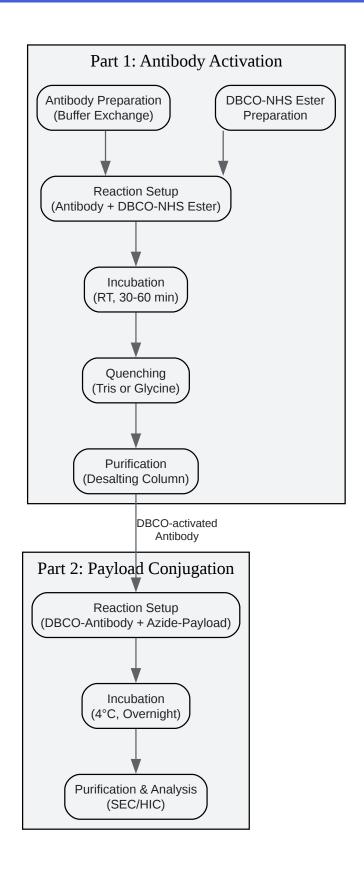


- Storage:
 - Store the purified conjugate at 4°C or frozen at -20°C or -80°C in a suitable buffer.[6] Note that the DBCO group can lose reactivity over time.[13]

Visualizations Experimental Workflow

The following diagram illustrates the general experimental workflow for antibody conjugation using a DBCO linker and click chemistry.





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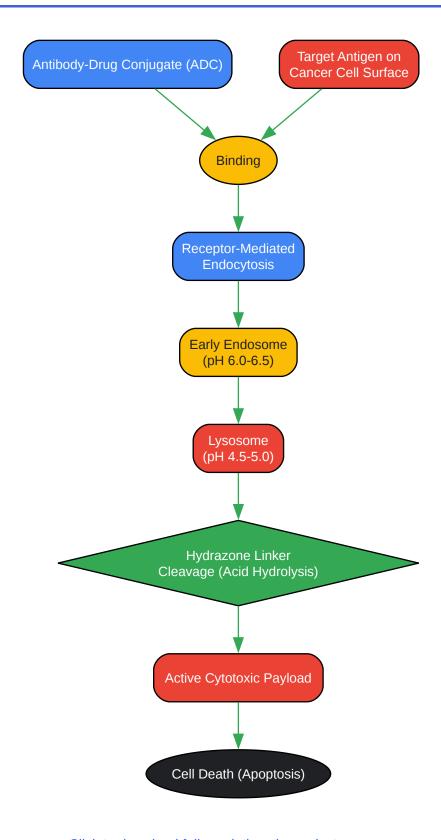
Caption: Experimental workflow for antibody-DBCO conjugation.



Conceptual Signaling Pathway for ADC Internalization and Payload Release

This diagram illustrates the conceptual pathway of an ADC, from binding to a cancer cell to the intracellular release of the cytotoxic payload, leveraging the acid-labile hydrazone linker.





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Caption: ADC internalization and payload release pathway.



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